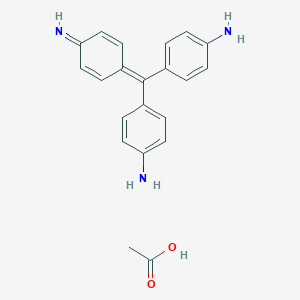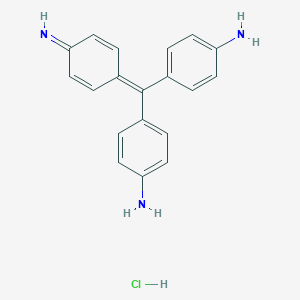
Perclorato de potasio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El perclorato de potasio es una sal inorgánica con la fórmula química KClO₄. Es un sólido cristalino incoloro que es un oxidante fuerte, comúnmente utilizado en pirotecnia, explosivos y propelentes. El this compound es conocido por su estabilidad y baja solubilidad en agua, lo que lo convierte en un compuesto valioso en diversas aplicaciones industriales .
Aplicaciones Científicas De Investigación
El perclorato de potasio tiene una amplia gama de aplicaciones en la investigación científica:
Biología y Medicina: Históricamente, el this compound se usó para tratar el hipertiroidismo inhibiendo la absorción de yodo en la glándula tiroides. {_svg_5}
Mecanismo De Acción
El perclorato de potasio ejerce sus efectos principalmente a través de su fuerte capacidad oxidante. En los sistemas biológicos, actúa como un inhibidor competitivo de la absorción de yodo por la glándula tiroides, lo que reduce la producción de hormonas tiroideas. Este mecanismo implica la inhibición del transportador de sodio-yoduro, que es responsable del transporte de yodo hacia las células tiroideas .
Compuestos Similares:
Perclorato de Amonio (NH₄ClO₄): Utilizado en propelentes de cohetes sólidos, tiene una mayor solubilidad en agua en comparación con el this compound.
Perclorato de Sodio (NaClO₄): También utilizado como oxidante, es más soluble en agua y se utiliza a menudo en química analítica.
Clorato de Potasio (KClO₃): Otro oxidante fuerte, pero menos estable y más reactivo con el azufre y otros agentes reductores.
Singularidad del this compound: El this compound es único debido a su estabilidad y baja solubilidad en agua, lo que lo hace más seguro de manipular y almacenar en comparación con otros percloratos. Sus fuertes propiedades oxidantes y estabilidad a altas temperaturas lo convierten en una opción ideal para aplicaciones pirotécnicas y explosivas .
Safety and Hazards
Direcciones Futuras
Interest in perchlorate as an environmental pollutant has increased since 1997, when high concentrations have been found in the waters of the Colorado River, USA . Perchlorate is very persistent in nature and it is slowly degraded . Although harmful effects of large doses of perchlorate on thyroid function have been proven, the environmental effects are still unclear . Future studies concerning human exposure to perchlorate are recommended .
Análisis Bioquímico
Biochemical Properties
Potassium perchlorate possesses a high potential for endocrine disruption in humans and biota . It inhibits iodine fixation, a major reason for eliminating this pollutant from ecosystems .
Cellular Effects
Potassium perchlorate exerts endocrine effects on humans and biota . It is known to inhibit iodine uptake by thyroid cells, which disturbs the metabolism of thyroid hormones and can lead to serious health issues .
Molecular Mechanism
The molecular mechanism of action of potassium perchlorate involves its role as a goitrogen, a substance that inhibits iodine uptake by thyroid cells . This inhibition disturbs the metabolism of thyroid hormones .
Temporal Effects in Laboratory Settings
Potassium perchlorate is very persistent in nature and is slowly degraded . Over time, the effects of potassium perchlorate on cellular function can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of potassium perchlorate can vary with different dosages in animal models . High doses of potassium perchlorate have been proven to have harmful effects on thyroid function .
Metabolic Pathways
Potassium perchlorate interacts with the metabolic pathways involved in iodine uptake and thyroid hormone metabolism . It inhibits iodine fixation, thereby disrupting these metabolic pathways .
Transport and Distribution
Potassium perchlorate salts are water soluble and can be rapidly incorporated into aquatic ecosystems from polluted soils by runoff-related processes .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El perclorato de potasio se puede sintetizar a través de varios métodos:
Método de Precipitación: Esto implica tratar una solución acuosa de perclorato de sodio con cloruro de potasio.
Método de Electrólisis: El this compound también se puede producir por electrólisis de una solución de cloruro de potasio.
Métodos de Producción Industrial: La producción industrial de this compound depende principalmente del método de precipitación debido a su simplicidad y eficiencia. La reacción es la siguiente: [ \text{NaClO}4 + \text{KCl} \rightarrow \text{KClO}_4 + \text{NaCl} ] Esta reacción explota la diferencia significativa en la solubilidad entre el this compound y el perclorato de sodio {_svg_4}.
Tipos de Reacciones:
Oxidación: El this compound es un oxidante fuerte y puede reaccionar con agentes reductores para producir oxígeno gaseoso y cloruro de potasio. Por ejemplo: [ \text{KClO}4 \rightarrow \text{KCl} + 2\text{O}_2 ]
Reducción: En presencia de agentes reductores fuertes, el this compound se puede reducir a cloruro de potasio y oxígeno.
Sustitución: El this compound puede sufrir reacciones de sustitución con otros haluros en condiciones específicas.
Reactivos y Condiciones Comunes:
Agentes Reductores: Los agentes reductores comunes incluyen metales como aluminio y magnesio.
Condiciones de Reacción: A menudo se requieren altas temperaturas para iniciar estas reacciones, típicamente por encima de los 400 °C.
Productos Principales:
Productos de Oxidación: Cloruro de potasio y oxígeno gaseoso.
Productos de Reducción: Cloruro de potasio y oxígeno gaseoso.
Comparación Con Compuestos Similares
Ammonium Perchlorate (NH₄ClO₄): Used in solid rocket propellants, it has a higher solubility in water compared to potassium perchlorate.
Sodium Perchlorate (NaClO₄): Also used as an oxidizer, it is more soluble in water and often used in analytical chemistry.
Potassium Chlorate (KClO₃): Another strong oxidizer, but less stable and more reactive with sulfur and other reducing agents.
Uniqueness of Potassium Perchlorate: Potassium perchlorate is unique due to its stability and low solubility in water, making it safer to handle and store compared to other perchlorates. Its strong oxidizing properties and stability under high temperatures make it an ideal choice for pyrotechnic and explosive applications .
Propiedades
| { "Design of the Synthesis Pathway": "Potassium perchlorate can be synthesized by the reaction of potassium chlorate with sodium chloride in the presence of hydrochloric acid.", "Starting Materials": [ "Potassium chlorate", "Sodium chloride", "Hydrochloric acid" ], "Reaction": [ "Mix 100 g of potassium chlorate with 50 g of sodium chloride in a beaker.", "Add 100 mL of 10% hydrochloric acid to the beaker and stir the mixture.", "Heat the mixture to 80-90°C and stir continuously for 2-3 hours.", "Filter the resulting solution to remove any impurities.", "Cool the solution to room temperature and allow the crystals of potassium perchlorate to form.", "Collect the crystals by filtration and wash them with cold water.", "Dry the crystals at 100°C for 2-3 hours to obtain pure potassium perchlorate." ] } | |
Número CAS |
7778-74-7 |
Fórmula molecular |
ClHKO4 |
Peso molecular |
139.56 g/mol |
Nombre IUPAC |
potassium;perchlorate |
InChI |
InChI=1S/ClHO4.K/c2-1(3,4)5;/h(H,2,3,4,5); |
Clave InChI |
OKXRQWHWPWHKOP-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[K+] |
SMILES canónico |
OCl(=O)(=O)=O.[K] |
Color/Form |
COLORLESS CRYSTALS OR WHITE, CRYSTALLINE POWDER Colorless orthorhombic crystals |
Densidad |
2.53 g/cu cm 2.5 g/cm³ |
melting_point |
Decomposes at 400 °C 525 °C |
| 7778-74-7 | |
Descripción física |
Potassium perchlorate appears as a white crystalline solid. Forms explosive mixtures with certain combustible materials. Difficult to burn, but will accelerate burning of combustible materials. Prolonged exposure to fire or heat may result in an explosion. Used in explosives, pyrotechnics, photography. Pellets or Large Crystals; Dry Powder Colorless crystals or white crystalline solid that absorbs moisture from the air; [CHEMINFO] COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |
Pictogramas |
Oxidizer; Irritant |
Vida útil |
POTASSIUM PERCHLORATE CAPSULES HAVE EXPIRATION DATE OF 6 MO FOLLOWING DATE OF MANUFACTURE |
Solubilidad |
SOL IN 65 PARTS COLD WATER, 15 PARTS BOILING WATER; PRACTICALLY INSOL IN ALCOHOL In water, 15 g/l at 25 °C. INSOL IN ETHER Solubility in water, g/100ml at 20 °C: 1.8 |
Sinónimos |
Perchloracap potassium perchlorate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


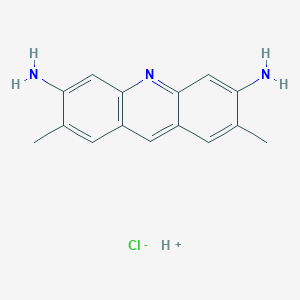
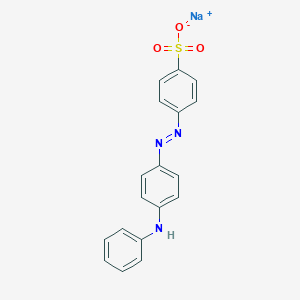
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
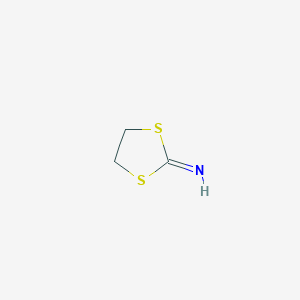

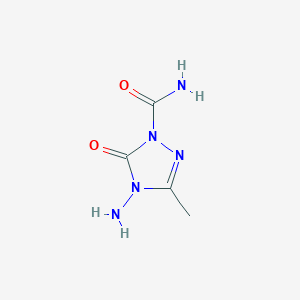

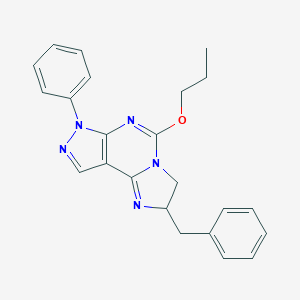
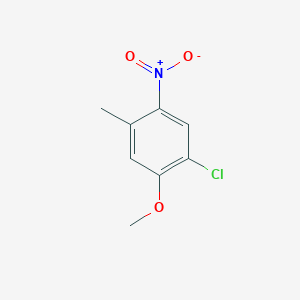
![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)
